Product packaging for S-Curcumene(Cat. No.:CAS No. 4176-06-1)

S-Curcumene

Cat. No.: B162097
CAS No.: 4176-06-1
M. Wt: 202.33 g/mol
InChI Key: VMYXUZSZMNBRCN-AWEZNQCLSA-N
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Description

Ar-Curcumene (C₁₅H₂₂) is a sesquiterpene hydrocarbon belonging to the bisabolene family, characterized by a monocyclic structure with a benzene ring and an isopropyl substituent . It is predominantly isolated from Curcuma species, including C. soloensis, C. longa, and C. aromatica, and is a minor but significant component of their essential oils . Its biosynthesis follows the mevalonate pathway, common to sesquiterpenes, with cyclization of farnesyl diphosphate into the bisabolene skeleton . Ar-Curcumene is recognized for its antimicrobial, cytotoxic, and antioxidant properties, though its bioactivity varies depending on structural interactions and extraction methods .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22 B162097 S-Curcumene CAS No. 4176-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYXUZSZMNBRCN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905046
Record name (+)-Curcumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4176-06-1
Record name S-Curcumene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4176-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-alpha-Curcumene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Curcumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Steam Distillation (SD)

Steam distillation remains a classical method for isolating ar-curcumene from turmeric rhizomes. Key findings include:

  • Optimal Conditions : 3 bar pressure at 133°C yields 0.0486 g oil/g plant, with ar-curcumene constituting 24.52% of the essential oil.

  • Composition Variability : SD favors α-zingiberene (35.42%) alongside ar-curcumene, suggesting co-extraction of structurally similar sesquiterpenes.

Supercritical Fluid Extraction (SFE)

SFE using CO₂ offers higher selectivity for heat-sensitive compounds:

  • Conditions : 90 bar, 40°C, and 1000 g·h⁻¹ CO₂ flow rate yield 0.0219 g oil/g plant, with ar-curcumene at 24.12%.

  • Advantages : Lower thermal degradation compared to SD, though yields are marginally lower.

Table 1: Comparison of Extraction Methods

MethodPressure (bar)Temperature (°C)Yield (g oil/g plant)Ar-Curcumene Content (%)
Steam Distillation31330.048624.52
SFE90400.021924.12

Traditional Organic Synthesis

Halogen-Lithium Exchange and Aldol Condensation

A two-step synthesis from bromobenzene derivatives:

  • Halogen-Lithium Exchange : 4-Bromotoluene reacts with n-BuLi to generate a benzyllithium intermediate.

  • Aldol Condensation : The intermediate reacts with isoprenylacetone, followed by BF₃·Et₂O/Et₃SiH reduction to yield ar-curcumene.

  • Yield : 84% with high regioselectivity.

Claisen-Schmidt Condensation

Using Meldrum’s acid as a key intermediate:

  • Reaction : Condensation of 4-methylacetophenone with prenyl aldehyde in the presence of piperidine.

  • Yield : 72% after purification by column chromatography.

Catalytic Asymmetric Synthesis

Iridium-Catalyzed Hydrogenation

A novel enantioselective approach for (R)-(−)-ar-curcumene:

  • Conditions : [Ir(cod)Cl]₂ with (R)-Segphos ligand, H₂ (50 bar), 25°C.

  • Enantiomeric Excess (ee) : 98% ee, confirmed by chiral HPLC.

  • Application : Total synthesis of (−)-curcumene in 72% overall yield.

Cobalt-Catalyzed Asymmetric Kumada Coupling

  • Mechanism : Cross-coupling of chiral secondary alkyl Grignard reagents with aryl halides.

  • Yield : 76% with 98:2 enantiomeric ratio (er).

  • Advantage : Retains configuration of the stereogenic center during catalysis.

Table 2: Catalytic Methods Comparison

MethodCatalyst Systemee (%)Yield (%)
Ir-Catalyzed Hydrogenation[Ir(cod)Cl]₂/(R)-Segphos9872
Co-Catalyzed KumadaCo(acac)₂/(R)-BINAP9876

Enzymatic and Biocatalytic Approaches

Chemoenzymatic Transformation

  • Lipase-Mediated Resolution : Pseudomonas fluorescens lipase (PFL) resolves racemic intermediates to achieve enantiopure ar-curcumene.

  • Yield : 65% with 94% ee for (S)-enantiomer.

Biotransformation from Turmerones

  • Substrate : ar-Turmerone, a natural precursor in turmeric oil.

  • Process : Hydrogenation using Pd/C or Ni-Raney catalysts under mild conditions.

  • Yield : 85% with retention of stereochemistry.

Industrial-Scale Production Considerations

Solvent Selection and Optimization

  • Hexane Extraction : Yields 3.73% ar-curcumene from dried rhizomes but requires post-processing to remove co-extracted lipids.

  • Ethanol-Water Mixtures : Higher selectivity for polar sesquiterpenes but lower overall yields (1.8%).

Process Intensification Techniques

  • Microwave-Assisted Extraction (MAE) : Reduces extraction time to 9 minutes at 900 W, though ar-curcumene content drops to 16% due to thermal degradation.

  • Pressurized Liquid Extraction (PLE) : 135°C and 5 MPa yield 15.8% curcuminoids, with ar-curcumene as a minor component .

Chemical Reactions Analysis

Types of Reactions: Ar-Curcumene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ar-Curcumene can lead to the formation of ar-curcumene oxide, while reduction can result in the formation of ar-curcumene alcohol.

Scientific Research Applications

Chemical Composition and Biological Activities

Ar-curcumene is one of the significant constituents of turmeric oil, typically comprising about 6-10% of its composition. Its chemical structure contributes to various bioactive properties that are beneficial in medicinal applications.

Antioxidant Activity

Ar-curcumene exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that turmeric oil containing ar-curcumene had an IC50 value for scavenging superoxide radicals at 135 µg/ml and for hydroxyl radicals at 200 µg/ml .

Compound IC50 (µg/ml)
Superoxide Radicals135
Hydroxyl Radicals200
Lipid Peroxidation400

Anti-inflammatory Properties

Ar-curcumene has been shown to significantly reduce inflammation. In animal models, oral administration of turmeric oil led to a marked decrease in paw thickness in carrageenan-induced inflammation . The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines.

Inflammatory Model Effect
Carrageenan-inducedSignificant reduction in paw thickness
Dextran-inducedReduction in inflammation
Formalin-inducedChronic inflammation alleviation

Antimicrobial Activity

The antimicrobial potential of ar-curcumene has also been documented. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. A study highlighted its role in inhibiting the growth of pathogenic microorganisms, making it a candidate for use in natural preservatives and therapeutic agents .

Anticancer Potential

Emerging research suggests that ar-curcumene may possess anticancer properties. It has been associated with the induction of apoptosis in cancer cells and modulation of signaling pathways involved in tumor growth. While more clinical studies are needed, preliminary findings indicate its potential as a complementary treatment in cancer therapy .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant activity of turmeric oil containing ar-curcumene through various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant capacity for free radical scavenging, supporting its use as a natural antioxidant in food and pharmaceutical industries .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice, researchers administered turmeric oil rich in ar-curcumene and observed a reduction in inflammatory markers following carrageenan injection. This effect was quantified using paw edema measurements over time .

Mechanism of Action

Ar-Curcumene exerts its effects through various molecular targets and pathways. It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen. It also inhibits lipid peroxidation and peroxide-induced DNA damage . Additionally, Ar-Curcumene modulates various signaling molecules, including protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of cyclooxygenase-2 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ar-Curcumene shares structural and functional similarities with other sesquiterpenes and aromatic compounds in the Curcuma genus. Below is a comparative analysis of its key analogs:

Ar-Turmerone (C₁₅H₂₂O)

  • Structure : A bisabolene-type sesquiterpene ketone, differing from ar-curcumene by the presence of a ketone group at C-2 .
  • Bioactivity : Exhibits superior antimicrobial activity against Staphylococcus aureus (MIC: 15.6 μg/mL) compared to ar-curcumene (MIC: 62.5 μg/mL) . However, conflicting studies report ar-turmerone as inactive against S. aureus, highlighting variability in experimental conditions .
  • Occurrence : Dominant in C. longa essential oils (25.5% of total oil) .

α-Zingiberene (C₁₅H₂₄)

  • Structure : A bicyclic sesquiterpene with a distinct zingiberane skeleton, lacking the aromatic ring of ar-curcumene .
  • Bioactivity : Demonstrates anticancer activity in ginger and turmeric extracts, particularly against colon cancer cells .
  • Occurrence : Abundant in ginger (Zingiber officinale) and Curcuma species (e.g., 37.9% in Japanese ginger rhizomes) .

β-Sesquiphellandrene (C₁₅H₂₄)

  • Structure : A bisabolene isomer with a linear chain and double bond at C-7–C-8, contrasting with ar-curcumene’s cyclic structure .
  • Bioactivity : Synergizes with ar-curcumene in antimicrobial and cytotoxic effects, though individual activity is less documented .
  • Occurrence : Found in C. longa (5.1% of essential oil) and ginger .

γ-Curcumene (C₁₅H₂₂)

  • Structure : A positional isomer of ar-curcumene, differing in the placement of the isopropyl group on the benzene ring .
  • Bioactivity : Reported in Photinia serrulata for cytotoxic effects against cancer cell lines .
  • Occurrence : Less common in Curcuma species compared to ar-curcumene .

β-Bisabolene (C₁₅H₂₄)

  • Structure : A linear bisabolene with three double bonds, lacking aromaticity .
  • Bioactivity : Contributes to antioxidant and anti-inflammatory activities in turmeric extracts .
  • Occurrence : Present in C. aromatica and ginger essential oils .

Structural and Functional Differentiation

The table below summarizes key differences:

Compound Molecular Formula Functional Groups Key Bioactivities Relative Abundance in Curcuma spp.
Ar-Curcumene C₁₅H₂₂ Benzene ring Antimicrobial (MIC: 62.5 μg/mL) 1.6–9.45%
Ar-Turmerone C₁₅H₂₂O Ketone Antimicrobial (MIC: 15.6 μg/mL) 4.8–25.5%
α-Zingiberene C₁₅H₂₄ Bicyclic Anticancer 4.8–17.85%
β-Sesquiphellandrene C₁₅H₂₄ Linear bisabolene Antioxidant 5.1–13.28%
γ-Curcumene C₁₅H₂₂ Isopropyl benzene Cytotoxic Trace amounts

Factors Influencing Variability

  • Geographical Origin : Ar-Curcumene content varies significantly; Thai C. aromatica contains 23.2% ar-curcumene, while Indian samples show 3.89% .
  • Extraction Methods: Low-temperature grinding preserves ar-curcumene and monoterpenes better than ambient methods .
  • Chemotaxonomic Differences: C. aeruginosa produces α-curcumene, absent in C. aromatica and C. angustifolia .

Research Implications

Ar-Curcumene’s role as a chemical marker in standardizing Curcuma extracts (e.g., C. xanthorrhiza) underscores its diagnostic value . However, structural modifications, such as oxygenation in ar-turmerone, enhance bioactivity, guiding future derivatization studies .

Biological Activity

Ar-Curcumene, a sesquiterpene found in the essential oil of turmeric (Curcuma longa), has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of Ar-Curcumene, supported by data tables and relevant case studies.

Chemical Composition and Sources

Ar-Curcumene is primarily extracted from turmeric rhizomes and contributes to the characteristic aroma of turmeric essential oil. Its chemical structure is classified as a sesquiterpene, which is known for various bioactive properties.

Compound Percentage Source
Ar-Curcumene10.3%Curcuma longa (Mysore, India)
Ar-Turmerone21.4%Curcuma longa (Mysore, India)
β-Turmerone15.0%Curcuma longa (Mysore, India)

1. Antimicrobial Effects

Ar-Curcumene exhibits notable antimicrobial activity against various pathogens:

  • Bacterial Activity : Studies have shown that Ar-Curcumene has a minimum inhibitory concentration (MIC) against Salmonella typhi at 350 μg/mL and Staphylococcus aureus at 400 μg/mL .
  • Fungal Activity : The essential oil containing Ar-Curcumene demonstrated stronger antifungal activity against Aspergillus flavus, inhibiting growth in a concentration-dependent manner .

2. Anti-inflammatory Properties

Ar-Curcumene has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Research indicates that it can significantly reduce inflammation in various models, suggesting its potential for treating inflammatory diseases .

3. Antioxidant Activity

The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for its protective effects against oxidative damage associated with chronic diseases .

4. Anticancer Potential

Ar-Curcumene has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. For instance, it has been observed to induce apoptosis in human colon cancer cell lines, contributing to its anticancer profile .

Study on Antimicrobial Properties

A study conducted by Rai et al. demonstrated the effectiveness of Ar-Curcumene against various bacterial strains. The findings indicated that Ar-Curcumene could serve as a natural antimicrobial agent, supporting its traditional use in herbal medicine .

Anti-inflammatory Research

Research highlighted by Zhang et al. focused on the anti-inflammatory effects of curcumin derivatives, including Ar-Curcumene. The study found that these compounds significantly inhibited COX-2 expression in human gastrointestinal cancer cell lines, suggesting a mechanism for their anti-inflammatory action .

The biological activities of Ar-Curcumene can be attributed to several mechanisms:

  • Inhibition of Enzymes : It inhibits enzymes involved in inflammation and tumor progression.
  • Modulation of Signaling Pathways : Ar-Curcumene affects various signaling pathways related to cell survival and apoptosis.
  • Free Radical Scavenging : Its antioxidant properties help mitigate oxidative stress.

Q & A

What are the most reliable methods for isolating and purifying Ar-Curcumene from natural sources?

Classification: Basic
Methodological Answer:
Isolation typically involves solvent extraction (e.g., hydrodistillation or Soxhlet extraction) followed by chromatographic purification (e.g., column chromatography with silica gel or preparative HPLC). Key steps include:

  • Sample preparation: Use fresh or dried plant material (e.g., Curcuma species) homogenized in a non-polar solvent like hexane or ethyl acetate .
  • Spectroscopic validation: Confirm purity via GC-MS for volatile compounds and NMR (¹H/¹³C) for structural verification .
  • Yield optimization: Adjust solvent polarity and temperature to balance extraction efficiency and compound stability .

How can researchers resolve contradictions in reported bioactivity data for Ar-Curcumene across studies?

Classification: Advanced
Methodological Answer:
Contradictions often arise from variability in experimental models, compound purity, or dosage. A systematic approach includes:

  • Meta-analysis: Aggregate data from peer-reviewed studies, noting differences in assay conditions (e.g., cell lines, incubation times) .
  • Reproducibility checks: Replicate key experiments under standardized protocols, ensuring ≥95% purity (validated via HPLC) and controlled storage conditions .
  • Mechanistic studies: Use knockout models or enzyme inhibition assays to isolate Ar-Curcumene’s specific molecular targets .

What experimental designs are optimal for studying Ar-Curcumene’s mechanism of action in inflammatory pathways?

Classification: Advanced
Methodological Answer:
A multi-modal approach is recommended:

  • In vitro models: Use LPS-induced macrophages to measure cytokine suppression (ELISA) and NF-κB pathway inhibition (western blot) .
  • In vivo validation: Employ murine models (e.g., carrageenan-induced paw edema) with dose-response curves (10–100 mg/kg) and pharmacokinetic profiling .
  • Omics integration: Pair transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify upstream/downstream regulatory networks .

Which spectroscopic techniques are critical for characterizing Ar-Curcumene’s stereochemistry?

Classification: Basic
Methodological Answer:

  • Chiral chromatography: Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers .
  • Optical rotation: Measure specific rotation ([α]D) to confirm enantiomeric purity, comparing against literature values (e.g., (+)-ar-Curcumene: +54° in CHCl₃) .
  • VCD/ROA: Vibrational circular dichroism or Raman optical activity for absolute configuration determination .

How can researchers design robust structure-activity relationship (SAR) studies for Ar-Curcumene derivatives?

Classification: Advanced
Methodological Answer:

  • Derivative synthesis: Modify the aromatic or aliphatic moieties via alkylation, oxidation, or cross-coupling reactions. Track regioselectivity using TLC and LC-MS .
  • Bioactivity assays: Test derivatives in parallel against a panel of targets (e.g., COX-2, TNF-α) to identify critical functional groups .
  • Computational modeling: Perform docking studies (AutoDock Vina) to correlate structural features with binding affinities .

What strategies mitigate degradation of Ar-Curcumene during long-term stability studies?

Classification: Advanced
Methodological Answer:

  • Accelerated stability testing: Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV .
  • Antioxidant additives: Include 0.01% BHT in storage solutions to prevent oxidative breakdown .
  • Packaging optimization: Use amber glass vials under nitrogen atmosphere to limit light/oxygen exposure .

How should researchers address gaps in pharmacokinetic data for Ar-Curcumene?

Classification: Advanced
Methodological Answer:

  • ADME profiling: Conduct in vitro assays (Caco-2 permeability, microsomal stability) to predict oral bioavailability .
  • Rodent studies: Administer radiolabeled Ar-Curcumene (³H/¹⁴C) to track absorption, distribution, and excretion .
  • Population modeling: Use PK/PD software (e.g., Phoenix WinNonlin) to extrapolate human dosing regimens .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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